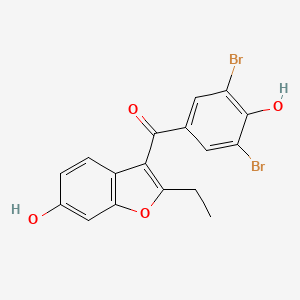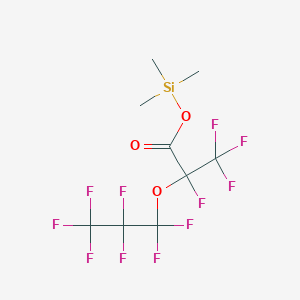
Trimethylsilyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate
Vue d'ensemble
Description
Trimethylsilyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate is a chemical compound . It is a highly versatile fluorinated ether .
Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in databases . The molecular formula is C9F18O3 .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 175.3±40.0 °C and the density is predicted to be 1.422±0.06 g/cm3 .Applications De Recherche Scientifique
Applications in Polymer Production
Trimethylsilyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate, often used as a processing aid in the manufacture of fluoropolymers, has notable applications in various scientific domains. It is recognized for its role in the production of high-performance materials due to its unique chemical properties.
Environmental and Biological Implications
The substance has been the subject of environmental and biological studies due to its widespread usage and the need for understanding its behavior in biological systems and ecosystems. Investigations into its absorption, distribution, metabolism, excretion (ADME), and kinetic behavior in organisms like rats, mice, and cynomolgus monkeys highlight its rapid absorption and elimination, providing crucial information for assessing environmental and health impacts (Gannon et al., 2016).
Toxicity and Chronic Effects
Studies have also focused on its chronic toxicity and carcinogenic potential, with comprehensive evaluations revealing insights into its effect on body weight, clinical pathology, and histomorphological changes in organs. Such studies are instrumental in defining safe exposure levels and understanding the long-term implications of exposure to this compound (Caverly Rae et al., 2015).
Synthetic Applications
From a synthetic chemistry perspective, the compound is involved in various reactions, contributing to the development of novel materials and chemical entities. Its interactions with different reagents and its role in the synthesis of specific functional groups or molecules are of significant interest, providing valuable insights into its versatile applications in chemical synthesis (Babadzhanova et al., 2005).
Ecological Impact and Phytotoxicity
Given the environmental persistence of fluorinated compounds, understanding the ecological impact of this substance is crucial. Studies on its accumulation, phytotoxicity, and the resultant biological effects on plant species shed light on its ecological footprint and help in formulating strategies to mitigate potential negative impacts on ecosystems (Chen et al., 2019).
Mécanisme D'action
Mode of Action
It’s known that fluoroethers like this compound can be preferentially oxidized and produce inorganic compounds on the surface of certain materials, which effectively inhibit side reactions .
Biochemical Pathways
It’s known that fluoroethers can interact with certain materials and affect their electrochemical performance .
Pharmacokinetics
The compound’s boiling point is predicted to be around 175.3±40.0 °C, and its density is predicted to be 1.422±0.06 g/cm3 .
Propriétés
IUPAC Name |
trimethylsilyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F11O3Si/c1-24(2,3)22-4(21)5(10,7(13,14)15)23-9(19,20)6(11,12)8(16,17)18/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRONRBOXQGQTDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F11O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896749 | |
| Record name | Trimethylsilyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152718-74-6 | |
| Record name | Trimethylsilyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B3105277.png)
![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105281.png)
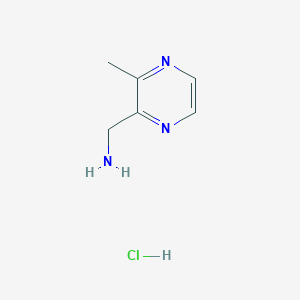
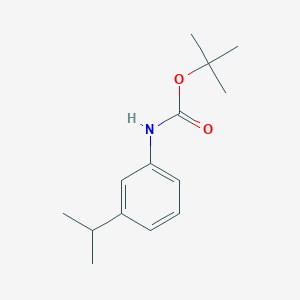

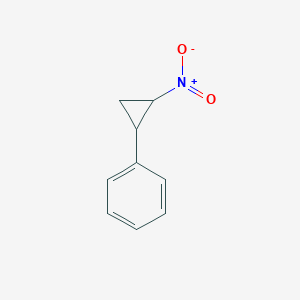

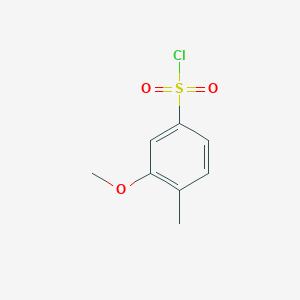


![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)
